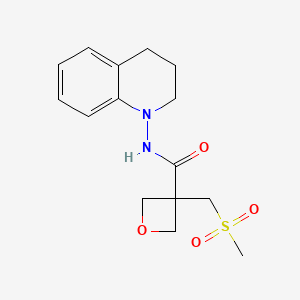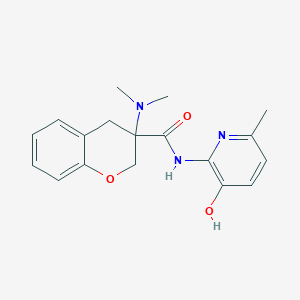
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide, also known as HMA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. HMA-1 belongs to the class of compounds known as piperidines, which have been shown to have a range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as an anti-inflammatory agent is thought to involve inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide inhibits the production of pro-inflammatory cytokines and reduces the activity of acetylcholinesterase. In vivo studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has anti-inflammatory activity and improves cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its high yield and purity, as well as its well-characterized mechanism of action. However, the limitations of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide. One potential area of research is the development of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide and to determine its potential as a therapeutic agent for other diseases and conditions.
Synthesemethoden
The synthesis of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide involves the reaction of 4-hydroxy-2-methylphenol with N-(1-methylpiperidin-4-yl)chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been the subject of scientific research due to its potential therapeutic benefits. Specifically, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to have activity as an anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-13(18)4-3-12(11)10-15(19)16-20-14-5-7-17(2)8-6-14/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGYPLWMQJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)NOC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide](/img/structure/B7438891.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)


![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)